Fmoc-D-Gln(Trt)-OH, also known as N-alpha-Fmoc-N-delta-trityl-D-glutamine, plays a crucial role in the field of scientific research, particularly in solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for efficiently constructing peptides, which are chains of amino acids. These peptides can be used as drugs, hormones, enzymes, and other important molecules in biological research [].
Fmoc-D-Gln(Trt)-OH functions as a protected amino acid building block. It contains two protecting groups:
The specific D-configuration of the glutamine residue in Fmoc-D-Gln(Trt)-OH is crucial for certain applications. D-amino acids are the mirror image of their L-counterparts and have different biological properties. The incorporation of D-amino acids can be essential for designing peptides with specific functionalities, such as increased stability or resistance to enzymatic degradation [].
Fmoc-D-Gln(Trt)-OH finds diverse applications in peptide research, including:
N-fluorenylmethoxycarbonyl-N-trityl-D-glutamine, commonly referred to as Fmoc-D-Gln(Trt)-OH, is a derivative of the amino acid D-glutamine. This compound is characterized by the presence of two protective groups: the fluorenylmethoxycarbonyl group (Fmoc) and the trityl group (Trt). These protective groups are essential in peptide synthesis as they prevent unwanted reactions during the coupling process. The molecular formula for Fmoc-D-Gln(Trt)-OH is , and it has a molecular weight of approximately 610.70 g/mol .
Fmoc-D-Gln(Trt)-OH is particularly valued in peptide synthesis due to its high solubility in organic solvents, which facilitates its use in various coupling reactions. It is known to yield significantly purer peptides compared to other derivatives, making it a preferred choice among researchers .
These reactions are crucial for synthesizing peptides and proteins with specific sequences and functionalities.
While specific biological activities of Fmoc-D-Gln(Trt)-OH have not been extensively documented, derivatives of D-glutamine are known to play roles in various biological processes, including protein synthesis and cellular signaling. The stability and reactivity of Fmoc-D-Gln(Trt)-OH make it suitable for studying interactions involving glutamine residues in peptides and proteins .
The synthesis of Fmoc-D-Gln(Trt)-OH typically involves several steps:
This multi-step process allows for the selective protection and subsequent deprotection necessary for successful peptide synthesis.
Fmoc-D-Gln(Trt)-OH is primarily used in:
Studies involving Fmoc-D-Gln(Trt)-OH often focus on its interactions with other amino acids during peptide formation. Its use minimizes side reactions that can occur during activation, particularly with carbodiimide reagents, thus enhancing the efficiency and yield of peptide synthesis . Additionally, research into its role within larger peptide structures may reveal insights into its functional contributions in biological systems.
Several compounds share structural similarities with Fmoc-D-Gln(Trt)-OH, each possessing unique characteristics:
Compound Name | CAS Number | Key Features |
---|---|---|
N-fluorenylmethoxycarbonyl-L-glutamine | 132327-80-1 | L-isomer; used similarly in peptide synthesis |
N-fluorenylmethoxycarbonyl-D-aspartic acid | 132388-59-1 | Aspartic acid derivative; different side chain |
N-fluorenylmethoxycarbonyl-L-lysine | 132388-60-4 | Lysine derivative; contains an amino side chain |
N-trityl-D-glutamine | 198544-94-4 | Lacks Fmoc protection; simpler structure |
Fmoc-D-Gln(Trt)-OH stands out due to its dual protection strategy, which enhances its utility in complex peptide syntheses while minimizing side reactions that can compromise product integrity. Its solubility profile also differentiates it from other derivatives, making it a more versatile reagent in various synthetic contexts .
Fmoc-D-Gln(Trt)-OH, systematically named (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid, has the molecular formula C₃₉H₃₄N₂O₅ and a molecular weight of 610.7 g/mol . Its structure features:
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS RN | 200623-62-7 | |
Purity (HPLC) | ≥98% | |
Optical Rotation ([α]D) | +13.4° (c = 1% in DMF) | |
Melting Point | 232–237°C | |
Solubility | DMF, DCM, NMP |
The Fmoc group was introduced by Carpino and Han in 1970 as a base-labile alternative to the Boc (tert-butyloxycarbonyl) group . Its adoption in SPPS accelerated in the 1980s due to compatibility with acid-labile side-chain protectants like Trt, enabling milder cleavage conditions compared to HF-dependent Boc chemistry . The Trt group, first applied to asparagine and glutamine in the 1990s, resolved side-reactions during carbodiimide-mediated couplings . The D-enantiomer gained prominence in the 2000s for constructing mirror-image peptides in drug discovery .
Fmoc-D-Gln(Trt)-OH addresses two key challenges:
Comparative Reaction Yields
Glutamine Derivative | Coupling Efficiency (%) | Dehydration Risk |
---|---|---|
Fmoc-D-Gln(Trt)-OH | 98–99 | Low |
Fmoc-Gln-OH | 85–90 | High |
Boc-Gln(Xan)-OH | 90–95 | Moderate |
Fmoc-Gln(Trt)-OH vs. Fmoc-Gln(Xan)-OH:
D vs. L Enantiomers:
Fluorenylmethoxycarbonyl-D-Glutamine(Trityl)-Hydroxyl is a protected amino acid derivative with the molecular formula C₃₉H₃₄N₂O₅ [1] [3] [6]. The compound possesses a molecular weight of 610.70 daltons [1] [4] [6]. The structure incorporates three distinct protective group systems: the fluorenylmethoxycarbonyl group protecting the alpha-amino function, the trityl group protecting the gamma-amide nitrogen, and the free carboxyl terminus [1] [8].
The stereochemical configuration of this compound is characterized by the D-configuration at the alpha-carbon center [1] [22] [23]. This D-stereochemistry is defined by comparison with glyceraldehyde standards, where the amino group occupies the right-side position relative to the alpha-carbon when viewed in Fischer projection [25] [28]. The compound exhibits specific optical rotation values of [α]²²/D +13.4° (c = 1% in dimethylformamide) [1] and +14.5° ± 2.0° (c = 1, dimethylformamide) [22] [23], confirming the D-configuration.
The fluorenylmethoxycarbonyl protecting group consists of a fluorenyl ring system connected to a methoxycarbonyl linker [26] [29]. The fluorene moiety is a polycyclic aromatic hydrocarbon with strong ultraviolet absorption properties [26] [29]. The trityl protecting group comprises three phenyl rings bonded to a central carbon atom, providing steric protection for the glutamine side chain amide nitrogen [30] [31] [34].
The canonical simplified molecular-input line-entry system representation is: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 [7] [11]. The International Chemical Identifier key is WDGICUODAOGOMO-PGUFJCEWSA-N [1] [18].
The compound presents as a white to off-white crystalline powder [1] [4] [22]. The melting point ranges from 232-237°C [1] [4], with some sources reporting a slightly lower range of 165-172°C for related derivatives [17]. The predicted boiling point is 873.5 ± 65.0°C [4] [17].
Property | Value | Reference |
---|---|---|
Molecular Weight | 610.70 g/mol | [1] [4] [6] |
Melting Point | 232-237°C | [1] [4] |
Predicted Boiling Point | 873.5 ± 65.0°C | [4] |
Density | 1.256 ± 0.06 g/cm³ (predicted) | [4] |
Optical Rotation | [α]²²/D +13.4° (c=1%, dimethylformamide) | [1] |
Predicted pKa | 3.73 ± 0.10 | [4] |
The predicted density is 1.256 ± 0.06 g/cm³ [4]. The compound exhibits a predicted acid dissociation constant (pKa) of 3.73 ± 0.10 [4], reflecting the carboxylic acid functionality. The enantiomeric purity is typically ≥99.5% with less than 0.5% L-enantiomer content [18] [22] [23].
The fluorenylmethoxycarbonyl protecting group provides distinctive ultraviolet absorption characteristics that facilitate analytical monitoring [26] [29] [38]. The dibenzofulvene-piperidine adduct formed during deprotection exhibits strong ultraviolet absorption with molar absorption coefficients of 6089 L mol⁻¹ cm⁻¹ at 289.8 nanometers and 8021 L mol⁻¹ cm⁻¹ at 301.0 nanometers [38].
High-performance liquid chromatography analysis demonstrates purity levels exceeding 98% for commercial preparations [18] [39]. The compound shows characteristic retention behavior on reverse-phase chromatographic systems [39]. Mass spectrometric analysis confirms the molecular ion peak at m/z 610.7 [6] [7].
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation. The aromatic protons of the fluorenyl and trityl protecting groups appear in the downfield region between 7.0-8.0 parts per million [12] [15]. The methylene protons of the fluorenylmethoxycarbonyl group typically resonate around 4.2-4.5 parts per million [12].
Infrared spectroscopy reveals characteristic absorption bands for the amide carbonyl stretches (Amide I) around 1624-1697 cm⁻¹, amide nitrogen-hydrogen stretches (Amide A) near 3273-3283 cm⁻¹, and amide deformation vibrations (Amide II) at approximately 1518-1539 cm⁻¹ [15] [16].
Fluorenylmethoxycarbonyl-D-Glutamine(Trityl)-Hydroxyl demonstrates favorable solubility characteristics in polar aprotic solvents [18] [19] [21]. The compound is clearly soluble at 1 millimole per 2 milliliters in dimethylformamide [18]. In dimethyl sulfoxide, solubility reaches 100 milligrams per milliliter (163.75 millimolar concentration), though ultrasonic assistance may be required [7] [40].
Solvent | Solubility | Comments | Reference |
---|---|---|---|
Dimethylformamide | Clearly soluble (0.5 M) | Standard peptide synthesis solvent | [18] |
Dimethyl sulfoxide | 100 mg/mL (163.75 mM) | May require ultrasonication | [7] [40] |
Acetonitrile | Slightly soluble | Limited solubility | [4] |
Chloroform | Slightly soluble | Organic extraction applications | [4] |
Methanol | Sparingly soluble | Precipitation solvent | [4] |
The compound exhibits limited solubility in less polar solvents such as acetonitrile and chloroform, where it is only slightly soluble [4]. Methanol provides sparingly soluble conditions [4]. This solubility profile is typical for trityl-protected amino acid derivatives, where the bulky protecting groups reduce solubility in polar protic solvents while maintaining good solubility in dipolar aprotic media [19] [21].
The trityl protecting group contributes significantly to the solubility characteristics, as it increases the hydrophobic character of the molecule [21] [32]. The solubility behavior in dimethylformamide is particularly important for solid-phase peptide synthesis applications, where complete dissolution is essential for efficient coupling reactions [18] [19].